molecular formula C12H20N4O2 B6582315 N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1209965-11-6

N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Cat. No. B6582315
CAS RN: 1209965-11-6
M. Wt: 252.31 g/mol
InChI Key: QGNAWNJDRSHMRK-UHFFFAOYSA-N
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Description

“N-tert-butyl-N’-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide” is a molecule with potential applications in various areas such as drug delivery and chelation therapy. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular formula of “N-tert-butyl-N’-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide” is C12H20N4O2. It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Antisense Oligonucleotides (ASOs) Enhancement

Antisense oligonucleotides (ASOs) are promising therapeutic agents for various diseases. Researchers have explored modified nucleic acids to enhance ASO duplex-forming ability and stability against enzymatic degradation. Incorporating an N-tert-butylguanidinium group at the 2′,4′-bridging structure significantly enhances duplex formation due to interactions with the minor groove of RNA. Hydrophobic substituents that fit the grooves of duplexes also show potential in increasing duplex-forming ability .

Biological Activities

Derived compounds containing similar structural motifs have demonstrated a wide spectrum of biological activities. These include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive effects .

Polymerization Initiators

Dual-initiator alkoxyamines, which control both radical polymerization and ionic polymerization, have been studied in polymer chemistry. While N-tert-butyl-N-(1-carboxy-2,2,6,6-tetramethylpiperidin-4-yl)propionamide (alkoxyamine 1) is not commonly used as a dual initiator due to its neopentylic carboxy function, researchers have explored its esterification and activation for grafting polymer chains .

Antifungal Activity

A small molecule derived from this compound, known as Probe II , exhibits potent antifungal activity against Candida spp., including multidrug-resistant strains. Its minimum inhibitory concentration ranges from 4 to 16 µg/mL, making it a promising candidate for antifungal therapy .

Antihypertensive Potential

Researchers have synthesized related imidazole-containing compounds and evaluated their antihypertensive potential. These investigations provide insights into the pharmacological effects of similar structures .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, “N-tert-butyl-N’-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide” and similar compounds may have potential applications in various areas of medicine and healthcare, including drug delivery and chelation therapy.

properties

IUPAC Name

N'-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-9-13-5-7-16(9)8-6-14-10(17)11(18)15-12(2,3)4/h5,7H,6,8H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNAWNJDRSHMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(tert-butyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

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